molecular formula C24H22N2O5 B2481465 5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid CAS No. 2253640-89-8

5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid

Cat. No. B2481465
CAS RN: 2253640-89-8
M. Wt: 418.449
InChI Key: MMZZKNBSCGDKGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoren-9-ylmethoxycarbonyl-based compounds involves the protection of hydroxy-groups, where the fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. The Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution, while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).

Molecular Structure Analysis

The analysis of molecular structures often involves theoretical and experimental investigations, including vibrational spectroscopy and X-ray crystallography. Such studies can reveal the conformational dynamics and structural characteristics of complex organic molecules (Mazza, Sobell, & Kartha, 1969).

Chemical Reactions and Properties

Reactions involving 2-ethoxycarbonyl-3-isothiocyanatopyridine with α-amino acids to give pyrido[3,2-d]pyrimidine derivatives indicate the chemical versatility and reactivity of pyridinecarboxylic acid derivatives. These reactions proceed under mild conditions, preserving the chiral integrity of the substituents (Urleb, Stanovnik, & Tislér, 1990).

Physical Properties Analysis

The physical properties of compounds like 5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid are crucial for determining their suitability in various applications. Properties such as solubility, melting point, and crystalline structure are typically analyzed through experimental chemistry and spectroscopy methods.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are vital for understanding the compound's potential applications in synthesis and manufacturing processes. For instance, the N-fluoren-9-ylmethoxycarbonyl group's efficiency in protecting hydroxylamines highlights the compound's utility in synthesizing structurally diverse hydroxamic acids (Mellor & Chan, 1997).

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of 5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid, is used for protecting hydroxy-groups in synthesis. This group can be efficiently removed while other base-labile protecting groups remain intact, demonstrating its utility in complex chemical syntheses (Gioeli & Chattopadhyaya, 1982).

Amide Bond Protection in Peptides

The compound plays a critical role in peptide synthesis, particularly in protecting the amide bond. It is utilized in the synthesis of 'difficult sequences' in peptides, showcasing its value in inhibiting interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).

Synthesis of N-Alkylhydroxamic Acids

N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines are prepared for the synthesis of structurally diverse N-substituted hydroxamic acids. This synthesis approach demonstrates the versatility of the compound in creating varied molecular structures (Mellor & Chan, 1997).

Enzyme Inhibition Studies

The compound has been explored for its potential in inhibiting the enzyme prolyl 4-hydroxylase. This aspect of its application reveals its potential use in medical and biochemical research (Tucker & Thomas, 1992).

Oligomer Synthesis from Sugar Amino Acids

It has been used in the synthesis of oligomers derived from sugar amino acids, further emphasizing its role in complex molecular constructions and the potential for applications in materials science and drug development (Gregar & Gervay-Hague, 2004).

Development of Novel Polymer Materials

In materials science, the compound has facilitated the development of novel polyfluorene derivatives for use in polymer solar cells, highlighting its utility in renewable energy technologies (Chen et al., 2017).

Synthesis of Aromatic Polyamides

The compound has also been involved in the synthesis of new aromatic polyamides containing ether and bulky fluorenylidene groups, which are relevant in the creation of new polymer materials with potential applications in various industries (Hsiao, Yang, & Lin, 1999).

Total Chemical Synthesis of Proteins

Remarkably, it has been used in the total chemical synthesis of proteins like deglycosylated human erythropoietin, demonstrating its critical role in advanced biochemical synthesis (Robertson & Ramage, 1999).

properties

IUPAC Name

5-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-26(12-13-30-16-10-11-22(23(27)28)25-14-16)24(29)31-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,14,21H,12-13,15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZZKNBSCGDKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CN=C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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